Irinotecan Carboxylate Sodium Salt

Beschreibung

BenchChem offers high-quality Irinotecan Carboxylate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Irinotecan Carboxylate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

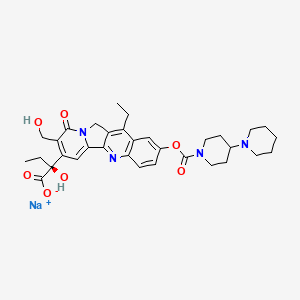

IUPAC Name |

sodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4O7.Na/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41;/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41);/q;+1/p-1/t33-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZQEGIYKWOXLC-WAQYZQTGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N4NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Irinotecan Carboxylate Sodium Salt chemical structure and properties

An In-Depth Technical Guide to Irinotecan and its Carboxylate Form

This guide provides a comprehensive technical overview of Irinotecan, its active metabolite SN-38, and the critical role of its carboxylate sodium salt form. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structures, physicochemical properties, mechanism of action, and analytical methodologies pertinent to this important chemotherapeutic agent.

Introduction: The Irinotecan Prodrug and its Active Metabolite

Irinotecan (commonly referred to by its brand name Camptosar®) is a potent semi-synthetic analog of the natural alkaloid camptothecin.[1] It functions as a prodrug, meaning it is administered in an inactive form and is converted within the body to its active metabolite.[2] This active form, known as SN-38 (7-ethyl-10-hydroxycamptothecin), is a powerful inhibitor of DNA topoisomerase I and is estimated to be up to 1,000 times more cytotoxic than Irinotecan itself.[3][4]

A crucial aspect of Irinotecan and SN-38 chemistry, central to its efficacy and stability, is the pH-dependent equilibrium between the active lactone ring and an inactive open-ring carboxylate form.[5][6] Understanding this equilibrium is paramount for drug formulation, delivery, and predicting clinical outcomes. This guide will elucidate the properties and interplay of these molecular forms, with a specific focus on the Irinotecan Carboxylate Sodium Salt.

Chemical Structures and the Lactone-Carboxylate Equilibrium

The pharmacological activity of the camptothecin class of drugs is intrinsically linked to the integrity of the E-ring lactone.[7] However, this ring is susceptible to hydrolysis under physiological conditions (pH ~7.4), leading to the formation of a water-soluble, but significantly less active, carboxylate species.[8][9]

-

Irinotecan (CPT-11): The prodrug form, which possesses a bulky bis-piperidine side chain that enhances water solubility for intravenous administration.[1]

-

SN-38: The active metabolite, formed by the enzymatic cleavage of Irinotecan by carboxylesterases in the liver and intestines.[3][10]

-

Carboxylate Forms: Both Irinotecan and SN-38 can undergo hydrolysis to their respective open-ring carboxylate forms. The sodium salt of this form is often encountered during in vitro analysis or as a degradation product.[11][12]

The equilibrium between the lactone and carboxylate forms is reversible and highly dependent on pH. Acidic conditions favor the closed, active lactone ring, while neutral to alkaline conditions shift the equilibrium toward the open, inactive carboxylate form.[5][13]

Caption: pH-dependent equilibrium of Irinotecan and SN-38.

Physicochemical Properties

The distinct chemical forms of Irinotecan and its derivatives exhibit different physicochemical properties that influence their solubility, stability, and biological activity.

| Property | Irinotecan (Free Base) | SN-38 | Irinotecan Carboxylate Sodium Salt |

| Molar Mass | 586.68 g/mol [1] | 392.41 g/mol [3] | 626.69 g/mol [11] |

| Chemical Formula | C33H38N4O6[1] | C22H20N2O5[3] | C33H39N4NaO7[11] |

| Appearance | Crystalline solid | Crystalline solid[14] | Not specified |

| Solubility | Water-soluble[1] | Sparingly soluble in aqueous buffers; Soluble in DMSO (~2 mg/mL)[14][15] | Assumed to be water-soluble |

| Stability | Lactone ring hydrolyzes at physiological pH[6] | Lactone ring is unstable at physiological pH, converting to the carboxylate form.[8][9] | More stable in aqueous solution at neutral/alkaline pH than the lactone form. |

Data compiled from multiple sources.[1][3][6][11][14][15]

The poor solubility and instability of the active SN-38 metabolite at physiological pH present significant challenges for direct administration, reinforcing the rationale for its use as the prodrug Irinotecan.[8][15]

Mechanism of Action: From Prodrug Activation to DNA Damage

The cytotoxic effect of Irinotecan is a multi-step process that begins with its systemic administration and culminates in tumor cell apoptosis.

-

Prodrug Activation: Following intravenous administration, Irinotecan is distributed throughout the body. It is primarily converted by carboxylesterase enzymes, found in the liver and intestine, into the active metabolite, SN-38.[2][10]

-

Topoisomerase I Inhibition: SN-38 exerts its anticancer effect by inhibiting DNA topoisomerase I.[16] This enzyme is crucial for relieving torsional strain in DNA during replication and transcription by creating transient single-strand breaks.[17]

-

Formation of a Ternary Complex: SN-38 binds to the topoisomerase I-DNA complex, stabilizing it.[18][19] This prevents the enzyme from re-ligating the DNA strand.

-

DNA Damage and Cell Death: The collision of the DNA replication fork with this stabilized ternary complex leads to the formation of irreversible double-strand DNA breaks.[18] This extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[1][16]

Caption: Irinotecan's metabolic activation and mechanism of action.

Formulation Strategies: Enhancing Stability and Delivery

The inherent instability of the active lactone ring at physiological pH has driven the development of advanced formulation strategies to protect the drug and improve its therapeutic index. A prominent example is the development of liposomal Irinotecan (Onivyde®).

Liposomal Encapsulation (Onivyde®): Onivyde® is a liposomal formulation where Irinotecan is encapsulated within a lipid bilayer vesicle.[20][21] This nano-formulation offers several advantages:

-

Protection from Hydrolysis: The liposome shields the Irinotecan from the neutral pH of the bloodstream, preserving the active lactone ring.[9][22]

-

Prolonged Circulation: The PEGylated surface of the liposomes helps them evade the immune system, extending their circulation time in the body.[4]

-

Enhanced Tumor Accumulation: Liposomes can preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[22] Once at the tumor site, the liposomes are broken down, releasing Irinotecan which is then locally converted to SN-38, concentrating the cytotoxic effect where it is most needed.[21][22]

This advanced delivery system exemplifies how understanding the chemical liabilities of a drug, such as the lactone-carboxylate equilibrium, can lead to innovative solutions that improve clinical outcomes.[22][23]

Analytical Methodology: HPLC-Fluorescence Quantification

Accurate quantification of Irinotecan and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used, sensitive, and robust method.[24][25]

Protocol: Simultaneous Quantification of Irinotecan and SN-38

This protocol provides a general workflow for the analysis of total Irinotecan and SN-38 (lactone + carboxylate forms) in plasma.

Objective: To quantify the total concentration of Irinotecan and SN-38 in human plasma samples.

Materials:

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Irinotecan and SN-38 analytical standards

-

Internal Standard (e.g., Camptothecin)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Hydrochloric Acid (HCl)

-

Water (HPLC grade)

-

HPLC system with fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Methodology:

-

Sample Preparation (Protein Precipitation & Conversion):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

-

Add 300 µL of a cold protein precipitation solution (e.g., acetonitrile-methanol 1:1 v/v).[26]

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Acidification Step: Add a small volume of acid (e.g., 0.5 M HCl) to the supernatant. This critical step quantitatively converts the inactive carboxylate form back to the active lactone form, allowing for the measurement of the total drug concentration.[24][26]

-

Vortex and transfer to an HPLC vial for analysis.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile) is often employed to achieve good separation.[27]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20-50 µL.

-

Fluorescence Detection: Due to differences in their fluorescence properties, a programmed wavelength change is often necessary for optimal sensitivity.[27]

-

-

Data Analysis:

-

Construct calibration curves for both Irinotecan and SN-38 using standards of known concentrations.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Quantify the concentrations in the unknown samples by interpolating from the linear regression of the calibration curve.

-

Caption: General workflow for HPLC analysis of Irinotecan/SN-38.

Conclusion

Irinotecan's clinical utility is a testament to successful prodrug design, overcoming the limitations of its highly potent but poorly soluble active metabolite, SN-38. The dynamic, pH-dependent equilibrium between the active lactone and inactive carboxylate forms is a defining characteristic of this drug class. For drug development professionals, a thorough understanding of this chemistry is critical for designing stable formulations, developing robust analytical methods, and ultimately, optimizing therapeutic efficacy. The evolution from standard intravenous solutions to advanced delivery systems like liposomal Irinotecan highlights the ongoing innovation in this field, driven by a deep understanding of the molecule's fundamental chemical properties.

References

- Vertex AI Search. (n.d.). Irinotecan - Wikipedia.

- Vertex AI Search. (n.d.). SN-38 - Wikipedia.

- Rivory, L. P., et al. (1996). The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms. PubMed.

- Ipsen. (n.d.). ONIVYDE® (irinotecan liposome injection) | Health Care Professional Info.

- Peker, A. A., et al. (2021). Liposomal irinotecan (Onivyde): Exemplifying the benefits of nanotherapeutic drugs. PMC.

- Patsnap. (2024). What is the mechanism of Irinotecan? Patsnap Synapse.

- Ipsen. (n.d.). How ONIVYDE Works.

- Iyer, L., et al. (2002). In vitro activation of irinotecan to SN-38 by human liver and intestine. PubMed.

- Ma, M. K., & McLeod, H. L. (2003). Lessons learned from the irinotecan metabolic pathway. PubMed.

- American Health & Drug Benefits. (2016). Onivyde (Irinotecan Liposome Injection) a New Treatment Option for Patients with Metastatic Pancreatic Cancer.

- ResearchGate. (n.d.). Irinotecan, the active metabolite, SN-38, and its glucuronide....

- ResearchGate. (n.d.). The mechanism of action of topoisomerase I inhibitors. Irinotecan....

- Gampa, A., et al. (2014). SN-38-cyclodextrin complexation and its influence on the solubility, stability, and in vitro anticancer activity against ovarian cancer. PubMed.

- de Wit, D., et al. (2001). Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan. PubMed.

- Liu, D., et al. (2006). Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies. PubMed.

- Cayman Chemical. (n.d.). SN-38 - PRODUCT INFORMATION.

- Zhang, S., et al. (2024). SN38 Drug Delivery System in Cancer Treatment. Dove Medical Press.

- Gpatindia. (2020). IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- ScienceDirect. (2011). HPLC determination of irinotecan and its active metabolite SN-38 in rat plasma.

- MedKoo Biosciences. (n.d.). CAS# 1329502-92-2 (Carboxylate Sodium Salt) | DNA topoisomerase inhibitor.

- Wang, Y., et al. (2018). SN38-loaded 100 nm targeted liposomes for improving poor solubility and enhancing stability. Dove Medical Press.

- López-López, M., et al. (2020). Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence. ResearchGate.

- Santa Cruz Biotechnology. (n.d.). Irinotecan Carboxylate Sodium Salt.

- ResearchGate. (n.d.). Chemical structures of irinotecan (CPT-11) and its active metabolite SN-38.

- PubChem. (n.d.). Irinotecan. National Institutes of Health.

- Canal, P., et al. (1998). Simultaneous determination of the lactone and carboxylate forms of the camptothecin derivative CPT-11 and its metabolite SN-38 in plasma by high-performance liquid chromatography. PubMed.

- Mathijssen, R. H., et al. (2001). Irinotecan (CPT-11): a brief overview. PubMed.

- Chen, J., et al. (2018). Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug. National Institutes of Health.

- ResearchGate. (n.d.). pH Dependent Conversion of Lactone and Carboxylate Forms of SN-38.

Sources

- 1. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SN-38 - Wikipedia [en.wikipedia.org]

- 4. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Irinotecan (CPT-11): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. SN-38-cyclodextrin complexation and its influence on the solubility, stability, and in vitro anticancer activity against ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. In vitro activation of irinotecan to SN-38 by human liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. dovepress.com [dovepress.com]

- 16. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 17. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ONIVYDE® (irinotecan liposome injection) | Health Care Professional Info [onivyde.com]

- 21. How ONIVYDE® (irinotecan liposome injection) Works [onivyde.com]

- 22. Liposomal irinotecan (Onivyde): Exemplifying the benefits of nanotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Onivyde (Irinotecan Liposome Injection) a New Treatment Option for Patients with Metastatic Pancreatic Cancer [ahdbonline.com]

- 24. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies [pubmed.ncbi.nlm.nih.gov]

- 25. ingentaconnect.com [ingentaconnect.com]

- 26. researchgate.net [researchgate.net]

- 27. Simultaneous determination of the lactone and carboxylate forms of the camptothecin derivative CPT-11 and its metabolite SN-38 in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Clinical Significance and Chemical Nuances of Irinotecan

An In-depth Technical Guide to the Synthesis and Purification of Irinotecan Carboxylate Sodium Salt

Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, valued for its efficacy against a range of solid tumors, most notably metastatic colorectal cancer.[1] It is a semi-synthetic derivative of camptothecin, a natural alkaloid.[2] Irinotecan itself is a prodrug; its potent cytotoxic activity is realized upon in-vivo conversion by carboxylesterase enzymes to its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[3][4][5] SN-38 is approximately 100 to 1000 times more potent than Irinotecan as an inhibitor of DNA topoisomerase I, an enzyme critical for relaxing DNA supercoiling during replication and transcription.[1][4] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and subsequent cancer cell apoptosis.[1][6]

A defining feature of Irinotecan and SN-38 is the pH-dependent equilibrium of the E-ring lactone.[4] The closed lactone ring is essential for topoisomerase I inhibition and, therefore, cytotoxic activity.[6] In aqueous solutions, this ring can undergo reversible hydrolysis to form an inactive, open-ring carboxylate species.[7][8] This equilibrium is highly sensitive to pH, with hydrolysis being significantly accelerated under neutral to basic conditions.[7][9][10]

While the lactone form is the active drug, the carboxylate form is pharmacokinetically significant, becoming the predominant species in plasma shortly after administration.[11] The Irinotecan Carboxylate Sodium Salt is a critical compound for research and development, serving as a reference standard for pharmacokinetic studies, a key intermediate, and a potential formulation entity with distinct solubility and stability profiles.[12] This guide provides a detailed examination of the chemical synthesis of Irinotecan, its conversion to the carboxylate sodium salt, and the subsequent purification and analytical validation required for high-purity material.

Part 1: Chemical Synthesis of Irinotecan Lactone

The synthesis of Irinotecan is a multi-step process that requires precise control to achieve high yield and purity. While total synthesis from simple precursors is possible, more efficient and common industrial routes begin with advanced intermediates derived from natural camptothecin.[13] One well-established strategy involves the coupling of the active metabolite, SN-38, with a functionalized bis-piperidine side chain. An alternative, patented approach seeks to minimize by-product formation by first attaching the side chain to 10-hydroxycamptothecin and then performing a selective ethylation at the 7-position.[6][14][15]

The core transformation is the formation of a carbamate linkage at the 10-hydroxyl group of the camptothecin core. This is typically achieved by reacting SN-38 with an activated form of the bis-piperidine moiety, such as 1,4'-bipiperidine-1'-carbonyl chloride, in the presence of a non-nucleophilic organic base like pyridine or triethylamine.

Experimental Protocol: Synthesis of Irinotecan from SN-38

-

Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend SN-38 (1.0 equivalent) in anhydrous pyridine under an inert nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0-5°C using an ice bath. Slowly add a solution of [1,4'-bipiperidine]-1'-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the SN-38 starting material is complete.

-

Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. Perform a liquid-liquid extraction using dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Crude Product: Concentrate the filtrate under reduced pressure to yield the crude Irinotecan product, which can then be carried forward to purification or the subsequent hydrolysis step.

Diagram: Synthesis of Irinotecan

Caption: Key reaction for Irinotecan synthesis from SN-38.

Part 2: Hydrolysis and Formation of Irinotecan Carboxylate Sodium Salt

The conversion of the active lactone form of Irinotecan to its inactive carboxylate salt is fundamentally a base-mediated hydrolysis of the cyclic ester (lactone) E-ring. This reaction is reversible and highly pH-dependent, with the equilibrium shifting strongly toward the open-ring carboxylate form at pH values above 7.0.[7][9] The use of a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), not only catalyzes the hydrolysis but also directly forms the corresponding sodium salt.

Controlling the reaction conditions is paramount to prevent degradation. Irinotecan is susceptible to degradation under harsh basic conditions, so the reaction is typically performed at controlled temperatures with precise pH monitoring.[16]

Diagram: Lactone-Carboxylate Equilibrium and Salt Formation

Caption: Conversion of Irinotecan lactone to its carboxylate sodium salt.

Experimental Protocol: Hydrolysis to Sodium Salt

-

Dissolution: Dissolve crude or purified Irinotecan lactone (1.0 equivalent) in a suitable solvent mixture, such as Tetrahydrofuran (THF) and water.

-

Base Addition: Cool the solution to 10-15°C. Prepare a 1 M solution of sodium hydroxide. Add the NaOH solution dropwise to the Irinotecan solution while stirring vigorously and monitoring the pH.

-

pH Control: Continue adding the base until the pH of the solution stabilizes between 8.5 and 9.5. This ensures complete hydrolysis while minimizing the risk of base-induced degradation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The conversion can be monitored by HPLC, observing the disappearance of the lactone peak and the appearance of the more polar carboxylate peak.

-

Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid is the crude Irinotecan Carboxylate Sodium Salt, which requires further purification.

Part 3: Purification and Analytical Characterization

Achieving high purity is essential for a pharmaceutical reference standard. A multi-step purification and rigorous analytical testing regimen is required to isolate the target compound and characterize any impurities.

Purification Workflow

The primary tool for both purification and analysis is High-Performance Liquid Chromatography (HPLC).[17] For purification, preparative reverse-phase HPLC is employed to separate the desired sodium salt from unreacted starting material, hydrolysis by-products, and other impurities.

Diagram: General Purification & Analysis Workflow

Caption: Workflow for purification and quality control analysis.

Analytical Characterization

A suite of analytical techniques is used to confirm the identity, purity, and stability of the final product.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A validated, stability-indicating HPLC method is crucial.[16] Ion-pairing agents are often used to simultaneously resolve the lactone and carboxylate forms in a single chromatographic run.[18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive mass confirmation of the target compound and is invaluable for identifying unknown impurities. The expected [M-Na]⁻ ion for the carboxylate and the [M+H]⁺ for the lactone form can be monitored.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the final product, verifying the opening of the lactone ring and the integrity of the overall molecular structure.

-

Elemental Analysis: Confirms the empirical formula and the presence of sodium in the correct stoichiometric ratio.[12]

Data Presentation

Table 1: Physicochemical Properties

| Property | Irinotecan (Lactone, Free Base) | Irinotecan Carboxylate Sodium Salt |

| CAS Number | 97682-44-5[1] | 1329502-92-2[12] |

| Molecular Formula | C₃₃H₃₈N₄O₆[1] | C₃₃H₃₉N₄NaO₇[12] |

| Molecular Weight | 586.7 g/mol [1] | 626.69 g/mol [12] |

| Form | Active (Cytotoxic) | Inactive (Hydrolyzed) |

Table 2: Representative HPLC Analytical Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard for separation of moderately polar compounds. |

| Mobile Phase A | 0.1 M Potassium Dihydrogen Phosphate, pH 6.4 | Buffered aqueous phase to control ionization state. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Ion-Pair Reagent | 0.01 M Tetrabutylammonium Hydrogen Sulfate (TBAHS)[18] | Added to mobile phase A to retain the anionic carboxylate form. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detection | UV at 254 nm or Fluorescence (Ex: 370 nm, Em: 470 nm)[22] | Irinotecan has strong UV absorbance and is fluorescent. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

References

-

Takimoto, C. H., & Arbuck, S. G. (1996). The Camptothecins. Annals of the New York Academy of Sciences, 803(1), 13-28. Available at: [Link]

-

Li, W. Y., & Koda, R. T. (2002). Stability of irinotecan hydrochloride in aqueous solutions. American Journal of Health-System Pharmacy, 59(6), 539–544. Available at: [Link]

-

Rivory, L. P., et al. (1994). Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients. Cancer Research, 54(24), 6330–6333. Available at: [Link]

-

Rivory, L. P., & Robert, J. (1997). The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms. Naunyn-Schmiedeberg's Archives of Pharmacology, 356(2), 257–262. Available at: [Link]

-

Singh, D. K., et al. (2013). Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives. Drug Metabolism Reviews, 45(3), 322–343. Available at: [Link]

-

Bar-Sela, G., et al. (2005). Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies. Clinical Chemistry, 51(7), 1214–1223. Available at: [Link]

-

Rivory, L. P., et al. (1996). Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase. Biochemical Pharmacology, 52(7), 1103–1111. Available at: [Link]

-

Yang, L., et al. (2005). Simultaneous determination of the lactone and carboxylate forms of irinotecan (CPT-11) and its active metabolite SN-38 by high-performance liquid chromatography: application to plasma pharmacokinetic studies in the rat. Journal of Chromatography B, 821(2), 221–228. Available at: [Link]

-

Henegar, K. E., et al. (1999). Practical Asymmetric Synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine- 3,6,10(4H)-trione, a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs. The Journal of Organic Chemistry, 64(10), 3552–3556. Available at: [Link]

-

PubChem. (n.d.). Irinotecan. National Center for Biotechnology Information. Retrieved from: [Link]

-

O'Reilly, S. (1999). The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours. British Journal of Cancer, 81(7), 1183–1188. Available at: [Link]

-

Kweekel, D. M., et al. (2015). Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients. Clinical Pharmacology & Therapeutics, 97(2), 164–173. Available at: [Link]

-

Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. Drug Metabolism and Disposition, 32(5), 505–511. Available at: [Link]

-

ResearchGate. (2002). Stability of irinotecan hydrochloride in aqueous solutions. ResearchGate. Retrieved from: [Link]

- Google Patents. (2017). US9765083B2 - Method for the synthesis of irinotecan. Google Patents.

-

Oxford Academic. (2002). Stability of irinotecan hydrochloride in aqueous solutions. American Journal of Health-System Pharmacy. Retrieved from: [Link]

-

Gpatindia. (2020). IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Retrieved from: [Link]

- Google Patents. (2015). EP2881396A1 - Method for the synthesis of irinotecan. Google Patents.

-

Journal of Chromatography B. (2012). UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride... PubMed. Retrieved from: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2014). Determination of irinotecan and its metabolite SN-38 in rabbit plasma and tumors using a validated method... PubMed. Retrieved from: [Link]

-

Journal of Chromatography B. (2017). Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38)... PubMed Central. Retrieved from: [Link]

Sources

- 1. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conversion of irinotecan (CPT-11) to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), by human liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medkoo.com [medkoo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 15. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 16. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of the lactone and carboxylate forms of irinotecan (CPT-11) and its active metabolite SN-38 by high-performance liquid chromatography: application to plasma pharmacokinetic studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of irinotecan and its metabolite SN-38 in rabbit plasma and tumors using a validated method of tandem mass spectrometry coupled with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Irinotecan Carboxylate Sodium Salt

This guide provides a comprehensive overview of the solubility characteristics of Irinotecan Carboxylate Sodium Salt, a critical aspect for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is paramount for its formulation, delivery, and therapeutic efficacy. This document delves into the chemical principles governing its solubility, provides practical methodologies for its preparation and analysis, and offers insights into its behavior in various solvent systems.

Executive Summary

Irinotecan, a potent topoisomerase I inhibitor, exists in a pH-dependent equilibrium between its active lactone form and its inactive carboxylate form. The Irinotecan Carboxylate Sodium Salt represents the deprotonated, open-ring form of the molecule. While the lactone form is favored in acidic conditions, the carboxylate form predominates in neutral to alkaline environments. This dynamic interplay is the cornerstone of understanding the solubility of irinotecan. The carboxylate form, due to its ionic nature, exhibits significantly higher aqueous solubility than the lactone form, a crucial factor in formulation development and in vivo disposition. This guide will elucidate the nuances of this equilibrium and provide practical guidance for working with the carboxylate species.

The Lactone-Carboxylate Equilibrium: A Fundamental Concept

The therapeutic activity of irinotecan is intrinsically linked to its molecular structure, specifically the integrity of its lactone ring. However, this ring is susceptible to hydrolysis under physiological conditions, leading to the formation of the inactive carboxylate form.

stability and degradation pathways of Irinotecan Carboxylate Sodium Salt

An In-Depth Technical Guide to the Stability and Degradation Pathways of Irinotecan Carboxylate Sodium Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the chemical . As the inactive form of the potent chemotherapeutic agent Irinotecan, understanding the conditions that influence the integrity of its carboxylate form is paramount for researchers, formulation scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide actionable, field-tested protocols for stability analysis.

Introduction: The Significance of the Carboxylate Form

Irinotecan (CPT-11) is a semi-synthetic derivative of camptothecin, a potent inhibitor of DNA topoisomerase I.[1][2] Its therapeutic efficacy is critically dependent on the integrity of its α-hydroxy-lactone ring (E-ring).[3] However, this lactone ring is susceptible to a reversible, pH-dependent hydrolysis to form an open-ring carboxylate species.[2][4] At physiological pH (around 7.4), the equilibrium favors this inactive carboxylate form.[3][5]

Irinotecan Carboxylate Sodium Salt is the salt of this hydrolyzed form. While therapeutically inactive, its formation, stability, and potential conversion back to the active lactone are of critical interest. The dynamics of this equilibrium influence the drug's bioavailability, efficacy, and potential for controlled release in novel drug delivery systems.[6][7] This guide delves into the chemical behavior of the carboxylate form, providing a foundational understanding for its study and manipulation.

Core Degradation Pathway: The Lactone-Carboxylate Equilibrium

The primary pathway influencing the stability of Irinotecan Carboxylate Sodium Salt is its equilibrium with the lactone form of Irinotecan. This is not a degradation of the core molecular structure but rather an interconversion between active and inactive forms.

Causality of the Equilibrium: The interconversion is driven by pH.[4][8][9]

-

Alkaline and Neutral Conditions (pH > 6): Favor the hydrolysis of the lactone ring, leading to the formation of the carboxylate salt.[10] In these conditions, Irinotecan Carboxylate Sodium Salt is the more stable species.

-

Acidic Conditions (pH < 4.0): Drive the equilibrium back towards the ring-closed, active lactone form.[8][11] Therefore, in an acidic environment, the "degradation" of the carboxylate form is its conversion to the lactone.

This pH-dependent relationship is the most critical factor in determining the stability and predominant form of the drug in any aqueous solution.[8][9] The rate of this interconversion is also influenced by temperature.[4]

Caption: Reversible, pH-dependent equilibrium between Irinotecan lactone and carboxylate forms.

Irreversible Degradation Pathways

Beyond the reversible lactone-carboxylate interconversion, the core structure of Irinotecan is susceptible to irreversible degradation through oxidation and photolysis. These pathways can occur regardless of whether the molecule is in the lactone or carboxylate form. Forced degradation studies have been instrumental in identifying these pathways.[12][13][14]

-

Oxidative Degradation: Irinotecan is labile to oxidative stress. Studies using hydrogen peroxide have shown the formation of specific degradation products, such as N-oxides or other oxidation products of the complex ring system.[12][] One identified degradant has a mass-to-charge ratio ([M+H]⁺) of m/z 603.1.[12]

-

Photodegradation: Exposure to both UV and visible light can cause significant degradation.[12][16] This process can lead to extensive modifications of the lactone ring and other parts of the molecule, resulting in multiple degradation products.[16][17] Some identified photoproducts have [M+H]⁺ ratios of m/z 557.2 and 543.2.[12]

Caption: Irreversible degradation pathways of the core Irinotecan molecule.

Summary of Factors Affecting Stability

The stability of Irinotecan Carboxylate Sodium Salt is not absolute and is dictated by several environmental factors. Understanding these is key to proper handling, formulation, and storage.

| Factor | Effect on Irinotecan Carboxylate Sodium Salt | Causality & References |

| pH | Critical Factor. Stable at neutral to alkaline pH. At acidic pH (<4.0), it converts to the lactone form. | The primary driver of the lactone-carboxylate equilibrium.[8][9][11] |

| Temperature | Accelerates Degradation. Higher temperatures increase the rate of both lactone-carboxylate interconversion and irreversible degradation. | Provides the activation energy for chemical reactions.[4][5] |

| Light | Induces Degradation. Exposure to UV and ambient light leads to the formation of multiple photolytic degradation products. | The molecule absorbs light energy, leading to photochemical reactions.[12][16][17] |

| Oxidizing Agents | Induces Degradation. Susceptible to degradation in the presence of oxidizing agents like hydrogen peroxide. | Leads to the formation of oxidized impurities.[12][] |

| Vehicle/Solvent | Influences Stability. Dilution in acidic vehicles like 5% Dextrose Injection can promote conversion to the lactone form.[8][9][11] | The pH of the diluent directly impacts the equilibrium.[11] |

Experimental Protocols for Stability Assessment

A self-validating system for assessing stability relies on robust analytical methods capable of separating the parent compound from all potential degradation products. A stability-indicating method is therefore essential.

Protocol 1: Stability-Indicating UPLC Method

This protocol is adapted from validated methods for Irinotecan and its impurities.[12][13] It is designed to separate the carboxylate and lactone forms, as well as oxidative and photolytic degradants.

Objective: To quantify the concentration of Irinotecan Carboxylate and detect degradation products over time.

Methodology:

-

System: Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.

-

Column: Waters Acquity BEH C8 (100 mm x 2.1 mm, 1.7 µm particle size).[12][13]

-

Mobile Phase A: 0.02 M KH₂PO₄ buffer, adjusted to pH 3.4.[12][13]

-

Mobile Phase B: Acetonitrile and Methanol mixture (62:38 v/v).[12][13]

-

Gradient Elution: A gradient program is necessary to resolve all compounds. A typical program would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Sample Preparation:

-

Prepare a stock solution of Irinotecan Carboxylate Sodium Salt in an appropriate diluent (e.g., a buffer at pH 7.4 to maintain the carboxylate form).

-

For stability testing, store aliquots of this solution under the desired conditions (e.g., different temperatures, light exposures).

-

At each time point, withdraw a sample, dilute to an appropriate concentration (e.g., 160 µg/mL), and inject into the UPLC system.[12]

-

-

Data Analysis: Monitor the peak area of the Irinotecan Carboxylate. The appearance of new peaks or a decrease in the main peak area indicates degradation. Peak purity analysis using the PDA detector should be performed to ensure the main peak is not co-eluting with degradants.[12]

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the sample to identify potential degradation pathways and products, thereby proving the specificity of the analytical method.[12][14]

Methodology:

-

Base Hydrolysis:

-

Dissolve the sample in a solution of 0.005 M NaOH.[]

-

Incubate at 35°C for a short period (e.g., 5-15 minutes), as base hydrolysis is rapid.[]

-

Neutralize the solution and dilute to the target concentration for analysis.

-

Expected Outcome: This condition will primarily ensure the drug is in its carboxylate form.

-

-

Acid-Induced Conversion (Degradation of Carboxylate):

-

Oxidative Degradation:

-

Photolytic Degradation:

Caption: Workflow for a forced degradation study of Irinotecan Carboxylate Sodium Salt.

Conclusion

The stability of Irinotecan Carboxylate Sodium Salt is fundamentally governed by a dynamic, pH-dependent equilibrium with its active lactone precursor. While stable in neutral to alkaline conditions, it readily converts to the lactone form in an acidic environment. Furthermore, the core irinotecan molecule is susceptible to irreversible degradation via oxidation and photolysis. A thorough understanding of these pathways, supported by robust, stability-indicating analytical methods, is essential for the successful development of irinotecan-based therapeutics and formulations. The protocols and data presented in this guide offer a validated framework for researchers to ensure the integrity and quality of their work.

References

-

Title: Overview of the metabolic pathway of irinotecan. In humans, the... Source: ResearchGate URL: [Link]

-

Title: UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms Source: Oxford Academic URL: [Link]

-

Title: UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms Source: PubMed URL: [Link]

-

Title: Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition Source: PubMed URL: [Link]

-

Title: The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours Source: PMC - PubMed Central URL: [Link]

-

Title: PHOTODEGRADATION STUDY OF IRINOTECAN AND IDENTIFICATION OF TRANSFORMATION PRODUCTS IN WATER SAMPLES BY UHPLC-MS/MS Source: Eurachem URL: [Link]

-

Title: Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients Source: PMC URL: [Link]

-

Title: Investigation into the Efficacy of Val-SN-38, a Valine-Ester Prodrug of the Anti-Cancer Agent SN-38 Source: NIH URL: [Link]

-

Title: Irinotecan Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

-

Title: Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags Source: GaBI Journal URL: [Link]

-

Title: Forced degradation studies for Irinotecan HCl Source: ResearchGate URL: [Link]

-

Title: Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients Source: PubMed URL: [Link]

-

Title: Dependence of Anticancer Activity of Camptothecins on Maintaining Their Lactone Function Source: IntechOpen URL: [Link]

-

Title: Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids Source: PMC - PubMed Central URL: [Link]

-

Title: UPLC and LC-MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms Source: ResearchGate URL: [Link]

-

Title: Physicochemical stability of irinotecan injection concentrate and diluted infusion solutions in PVC bags Source: ResearchGate URL: [Link]

-

Title: Long term and simulated in-use stabilities of irinotecan chemotherapy polyolefin infusion bags in dose banding conditions Source: PubMed URL: [Link]

-

Title: SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer Source: PMC - NIH URL: [Link]

-

Title: Irinotecan (CPT-11): a brief overview Source: PubMed URL: [Link]

-

Title: Preservation of the active lactone form of irinotecan using drug eluting beads for the treatment of colorectal cancer metastases Source: PubMed URL: [Link]

-

Title: Macromolecular Prodrug That Provides the Irinotecan (CPT-11) Active-Metabolite SN-38 with Ultralong Half-Life, Low Cmax, and Low Glucuronide Formation Source: ACS Publications URL: [Link]

-

Title: Camptosar® (Irinotecan) Source: GlobalRPH URL: [Link]

-

Title: The transformation of irinotecan (CPT-11) to its active metabolite SN-38 by human liver microsomes. Differential hydrolysis for the lactone and carboxylate forms Source: PubMed URL: [Link]

-

Title: Development of stability indicating HPLC method for the assay of irinotecan in the presence of degradents Source: TSI Journals URL: [Link]

-

Title: A STABILITY INDICATING HPTLC METHOD FOR THE ANALYSIS OF IRINOTECAN IN BULK DRUG AND MARKETED INJECTABLES Source: Taylor & Francis Online URL: [Link]

-

Title: Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies Source: PubMed URL: [Link]

-

Title: Stability of irinotecan and sodium levofolinate admixtures in polyolefin bags: clinical and nursing considerations Source: ResearchGate URL: [Link]

-

Title: Development and validation of a UHPLC-MS/MS method for the identification of irinotecan photodegradation products in water sampl Source: ScienceDirect URL: [Link]

-

Title: Stability of irinotecan hydrochloride in aqueous solutions Source: ResearchGate URL: [Link]

-

Title: Stability of irinotecan hydrochloride in aqueous solutions Source: PubMed URL: [Link]

-

Title: Stability of Irinotecan Injection Concentrate. Concentration Expressed... Source: ResearchGate URL: [Link]

-

Title: Forced degradation of topotecan tr 0 1.858 min (A), irinotecan tr 0... Source: ResearchGate URL: [Link]

-

Title: Effect of composition on the stability of liposomal irinotecan prepared by a pH gradient method Source: PubMed URL: [Link]

-

Title: Schematic structure of lactone and carboxylate forms of SN-38. Source: ResearchGate URL: [Link]

-

Title: (PDF) Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma Source: ResearchGate URL: [Link]

-

Title: Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma Source: ASJP URL: [Link]

Sources

- 1. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irinotecan (CPT-11): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Preservation of the active lactone form of irinotecan using drug eluting beads for the treatment of colorectal cancer metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]

- 12. academic.oup.com [academic.oup.com]

- 13. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 16. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. eurachem.org [eurachem.org]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Irinotecan Carboxylate Sodium Salt

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the in vitro cytotoxicity of Irinotecan Carboxylate Sodium Salt. It moves beyond a simple recitation of protocols to explain the underlying scientific principles, causality behind experimental choices, and best practices for generating reliable and reproducible data.

Foundational Understanding: The Molecular Dynamics of Irinotecan

Irinotecan is a potent chemotherapeutic agent, but its efficacy is a result of a complex interplay of metabolic activation and molecular interactions. A thorough understanding of these processes is critical for designing and interpreting in vitro cytotoxicity assays.

Mechanism of Action: A Topoisomerase I Inhibitor

Irinotecan itself is a prodrug with limited cytotoxic activity.[1] Its therapeutic effect is primarily mediated by its active metabolite, SN-38.[1] Both irinotecan and SN-38 belong to the camptothecin class of compounds, which function as topoisomerase I inhibitors.[2]

Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[2] Irinotecan and its active metabolite, SN-38, interfere with this process by stabilizing the topoisomerase I-DNA covalent complex.[2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these stabilized complexes, irreversible double-strand breaks occur, ultimately triggering apoptotic cell death.

Caption: Mechanism of Irinotecan-induced apoptosis.

The Critical Role of Carboxylesterases in Bioactivation

The conversion of irinotecan to the significantly more potent SN-38 is catalyzed by carboxylesterase enzymes, primarily carboxylesterase-2 (CES2).[3][4] The level of CES2 expression and activity within cancer cells is a key determinant of their sensitivity to irinotecan.[3][4] Cell lines with high CES2 activity will more efficiently convert irinotecan to SN-38, leading to greater cytotoxicity at lower concentrations of the parent drug.[4]

The Lactone-Carboxylate Equilibrium: A pH-Dependent Dynamic

A crucial physicochemical property of irinotecan and SN-38 is the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form.[2][5] The lactone ring is essential for topoisomerase I inhibition. At acidic pH (below 6.0), the lactone form is favored. However, at physiological pH (around 7.4), the equilibrium shifts towards the open-ring, inactive carboxylate form.[2][6]

Irinotecan Carboxylate Sodium Salt, the subject of this guide, is the salt of this open-ring form. When dissolved in a physiological buffer or cell culture medium (typically pH 7.2-7.4), an equilibrium will be established between the carboxylate and lactone forms. It is important to recognize that even when starting with the carboxylate salt, a proportion will convert to the active lactone form in the assay medium.

Caption: pH-dependent equilibrium of irinotecan/SN-38.

Experimental Design: Best Practices for Reliable Cytotoxicity Data

A well-designed experiment is the cornerstone of trustworthy results. The following sections detail the critical considerations for assessing the in vitro cytotoxicity of Irinotecan Carboxylate Sodium Salt.

Cell Line Selection: The Importance of Context

The choice of cancer cell line is paramount and should be guided by the research question. Key factors to consider include:

-

Tumor Type: Select cell lines that are representative of the cancer type of interest.

-

Carboxylesterase (CES) Expression: Given that irinotecan is a prodrug, the level of CES expression in the chosen cell line will significantly impact the observed cytotoxicity. It is advisable to use cell lines with characterized CES activity or to measure it empirically.

-

Drug Transporter Expression: Overexpression of efflux pumps such as ABCG2 (BCRP) can confer resistance to SN-38. Characterizing the expression of these transporters can aid in data interpretation.

Table 1: Examples of Cancer Cell Lines Used in Irinotecan/SN-38 Cytotoxicity Studies

| Cell Line | Cancer Type | Noteworthy Characteristics |

| HT-29 | Colorectal Carcinoma | Commonly used, expresses CES2.[2] |

| LoVo | Colorectal Carcinoma | Another common colorectal cancer cell line, may have different CES levels than HT-29.[2] |

| HCT116 | Colorectal Carcinoma | Often used in studies of DNA damage response and apoptosis. |

| SW620 | Colorectal Carcinoma | A metastatic colon cancer cell line. |

| PANC-1 | Pancreatic Cancer | Relevant for studying irinotecan's efficacy in pancreatic cancer. |

| AsPC-1 | Pancreatic Cancer | Another pancreatic cancer cell line with potentially different CES activity. |

Preparation of Irinotecan Carboxylate Sodium Salt Stock Solution

Proper preparation of the test article is crucial for accurate and reproducible results.

-

Solvent Selection: Irinotecan Carboxylate Sodium Salt is generally soluble in water or dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in sterile DMSO.

-

Stock Concentration: A typical stock concentration is 10-20 mM. This allows for subsequent dilutions into cell culture medium without introducing a high percentage of DMSO, which can be toxic to cells. The final DMSO concentration in the culture wells should ideally be less than 0.5%.

-

Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed instructions for conducting in vitro cytotoxicity assays with Irinotecan Carboxylate Sodium Salt. The MTT assay is presented as a primary example, with notes on other common assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7]

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

Irinotecan Carboxylate Sodium Salt stock solution (in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Irinotecan Carboxylate Sodium Salt in complete cell culture medium from the stock solution. A common concentration range to start with is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Alternative Cytotoxicity Assays

While the MTT assay is widely used, other assays can provide complementary information or may be more suitable for certain experimental conditions.

-

MTS Assay: Similar to the MTT assay, but the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.

-

LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH from damaged cells into the culture medium, providing an indicator of membrane integrity.

-

Neutral Red Uptake Assay: Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8]

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control.

Formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

Determination of the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[9]

-

Data Transformation: Plot the % cell viability against the logarithm of the drug concentration.

-

Non-linear Regression: Use a software package such as GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[9]

-

IC50 Calculation: The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% viability mark.[9]

Table 2: Representative IC50 Values for Irinotecan and SN-38 in Colorectal Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| Irinotecan | LoVo | 15.8 µM | [2] |

| Irinotecan | HT-29 | 5.17 µM | [2] |

| SN-38 | LoVo | 8.25 nM | [2] |

| SN-38 | HT-29 | 4.50 nM | [2] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Troubleshooting and Best Practices

-

High Background in MTT Assay: Ensure complete removal of the medium before adding the solubilization solution. Also, check for contamination.[10]

-

Inconsistent Replicates: Ensure uniform cell seeding and accurate pipetting. Use a multichannel pipette for adding reagents.[10]

-

"Edge Effect" in 96-well Plates: To minimize evaporation from the outer wells, fill them with sterile PBS or medium without cells.[10]

-

Compound Interference: Some compounds can directly reduce MTT, leading to false-positive results. Include a control with the compound in cell-free medium to check for this.

Conclusion

This guide provides a comprehensive framework for conducting and interpreting in vitro cytotoxicity assays with Irinotecan Carboxylate Sodium Salt. By understanding the underlying biology of irinotecan, adhering to best practices in experimental design and execution, and performing rigorous data analysis, researchers can generate high-quality, reliable data to advance their drug discovery and development efforts.

References

-

Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis. Journal of Clinical Oncology. Available at: [Link]

-

The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours. British Journal of Cancer. Available at: [Link]

-

Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients. Cancer Research. Available at: [Link]

-

Simultaneous determination of the lactone and carboxylate forms of the camptothecin derivative CPT-11 and its metabolite SN-38 in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link]

-

How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Available at: [Link]

-

Selective detection of carboxylesterase 2 activity in cancer cells using an activity-based chemiluminescent probe. Chemical Communications. Available at: [Link]

-

Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. Available at: [Link]

-

Macromolecular Prodrug That Provides the Irinotecan (CPT-11) Active-Metabolite SN-38 with Ultralong Half-Life, Low Cmax , and Low Glucuronide Formation. ACS Publications. Available at: [Link]

-

Measuring human carboxylesterase 2 activity in pancreatic cancer patient-derived xenografts using a ratiometric fluorescent chemosensor. Chemical Science. Available at: [Link]

-

Hydrolytic stabilization of irinotecan active metabolite (SN38) against physiologic pH through self-assembly of conjugated poly (2-oxazoline) - poly (L-amino acid) block copolymer: A-synthesis and physicochemical characterization. ResearchGate. Available at: [Link]

-

pH-dependent uptake of irinotecan and its active metabolite, SN-38, by intestinal cells. International Journal of Cancer. Available at: [Link]

-

Excretion into gastrointestinal tract of irinotecan lactone and carboxylate forms and their pharmacodynamics in rodents. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Available at: [Link]

-

IC50 Determination. edX. Available at: [Link]

-

Clinical pharmacokinetics and metabolism of irinotecan (CPT-11). Clinical Cancer Research. Available at: [Link]

-

Carboxylesterase (CE1) Inhibition Assay. Evotec. Available at: [Link]

-

MTT Methods, Protocols and Troubleshootings. Protocol Online. Available at: [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link]

-

Carboxylesterase 2 as a Determinant of Response to Irinotecan and Neoadjuvant FOLFIRINOX Therapy in Pancreatic Ductal Adenocarcinoma. Journal of the National Cancer Institute. Available at: [Link]

-

Irinotecan Activation by Human Carboxylesterases in Colorectal Adenocarcinoma Cells. Molecular Pharmacology. Available at: [Link]

-

In vitro activities (IC50) of Topo I inhibitors determined in assays... ResearchGate. Available at: [Link]

-

Simultaneous Determination of Irinotecan (CPT-11) and SN-38 in Tissue Culture Media and Cancer Cells by High Performance Liquid Chromatography: Application to Cellular Metabolism and Accumulation Studies. Journal of Chromatography B. Available at: [Link]

-

Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids. Analytical Chemistry. Available at: [Link]

-

Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

-

Appendix C6: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. Available at: [Link]

Sources

- 1. Clinical pharmacokinetics and metabolism of irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of the in vivo interconversion of the carboxylate and lactone forms of irinotecan (CPT-11) and of its metabolite SN-38 in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pH-dependent uptake of irinotecan and its active metabolite, SN-38, by intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content.abcam.com [content.abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Irinotecan Carboxylate Sodium Salt for Cancer Therapy

This guide provides a comprehensive technical overview of Irinotecan Carboxylate Sodium Salt, a key chemotherapeutic agent. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, metabolic pathways, and clinical application, grounded in current scientific understanding.

Introduction: The Role of Irinotecan in Oncology

Irinotecan is a semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid with potent anti-tumor activity.[1] It is a cornerstone in the treatment of various solid tumors, particularly metastatic colorectal cancer.[2][3] Irinotecan itself is a prodrug that undergoes metabolic activation to its highly potent metabolite, SN-38.[4][5] The carboxylate sodium salt formulation enhances the solubility and stability of irinotecan for intravenous administration.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary cytotoxic effect of irinotecan is mediated through its active metabolite, SN-38, which is a potent inhibitor of DNA topoisomerase I.[6] Topoisomerase I is a crucial enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[4][7]

SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks.[7] When the DNA replication machinery encounters this stabilized complex, it leads to the formation of lethal double-strand DNA breaks.[6][8] This accumulation of DNA damage triggers cell cycle arrest, primarily in the S-G2 phase, and ultimately induces apoptosis (programmed cell death).[6][9]

Caption: Irinotecan's conversion to SN-38 and subsequent inhibition of Topoisomerase I.

Metabolic Activation and Inactivation: A Critical Pathway

The efficacy and toxicity of irinotecan are heavily influenced by its metabolic pathway.

-

Activation: Irinotecan is converted to its active metabolite, SN-38, by carboxylesterase enzymes primarily in the liver and blood.[7] SN-38 is estimated to be 100 to 1000 times more potent than irinotecan itself.[5][10]

-

Inactivation: SN-38 is subsequently detoxified in the liver through glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1).[11] This process converts SN-38 into the inactive and water-soluble SN-38 glucuronide (SN-38G), which is then excreted.[10]

Caption: The metabolic activation and inactivation pathway of Irinotecan.

Pharmacokinetics and Pharmacodynamics

The clinical activity of irinotecan is characterized by significant interpatient variability.[12][13]

| Pharmacokinetic Parameter | Value | Reference |

| Irinotecan Systemic Clearance | 58.7 ± 18.8 L/h/m² | [12] |

| SN-38 Terminal Half-life | 6 to 30 hours | [10] |

| SN-38 Protein Binding | 95% | [10] |

| Irinotecan Urinary Excretion (24h) | 17% to 25% of dose | [10] |

| SN-38 and SN-38G Urinary Excretion (24h) | 1% to 3% of irinotecan dose | [10] |

Genetic Influence: A key factor contributing to this variability is genetic polymorphisms in the UGT1A1 gene.[11] The UGT1A128 and UGT1A16 variants are associated with reduced enzyme activity, leading to decreased glucuronidation and higher levels of active SN-38.[11][14] Patients homozygous for the UGT1A128 allele (28/28) may have a 70% reduction in enzyme activity.[15] This can result in an increased risk of severe toxicities, particularly neutropenia and diarrhea.[11][16] Consequently, dose adjustments are often recommended for patients with these genetic variations.[15]

Clinical Applications and Combination Therapies

Irinotecan is a crucial component in the treatment of metastatic colorectal cancer, often used in combination with other chemotherapeutic agents.[2]

Key Combination Regimens:

-

FOLFIRI: A widely used regimen consisting of infusional 5-fluorouracil (5-FU), leucovorin, and irinotecan.[17]

-

FOLFOXIRI: A more intensive regimen that includes irinotecan, oxaliplatin, 5-FU, and leucovorin.[17]

-

XELIRI: A combination of capecitabine and irinotecan.[2][17]

Irinotecan-based therapies are also utilized in the treatment of other solid tumors, including pancreatic and small cell lung cancer.[2] Recently, a liposomal formulation of irinotecan (Onivyde®) was approved for first-line treatment of metastatic pancreatic adenocarcinoma in combination with other agents.[2][18] This formulation is designed to prolong the circulation time of irinotecan and enhance its delivery to tumor tissues.[18][19]

Mechanisms of Resistance

The development of resistance to irinotecan is a significant clinical challenge.[20] Several mechanisms have been identified:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump irinotecan and SN-38 out of cancer cells, reducing their intracellular concentration.[21]

-

Altered Drug Metabolism: Variations in the activity of enzymes involved in irinotecan metabolism can impact its efficacy.[22]

-

Changes in Topoisomerase I: Reduced expression or mutations in the TOP1 gene can lead to a less effective drug target.[8][23]

-

Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by SN-38.[20][22]

-

Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia, can contribute to drug resistance.[22]

Preclinical and In Vitro Experimental Protocols

A. Cell Viability Assays (e.g., MTT Assay)

This protocol is used to assess the cytotoxic effects of irinotecan and SN-38 on cancer cell lines.

Step-by-Step Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of irinotecan or SN-38 in culture medium.

-

Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 (half-maximal inhibitory concentration).[24]

B. In Vivo Xenograft Models